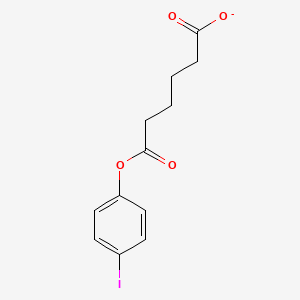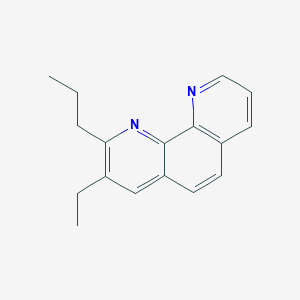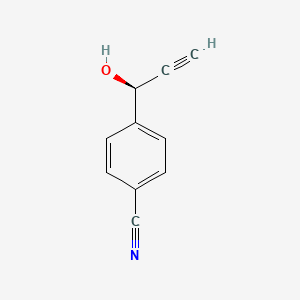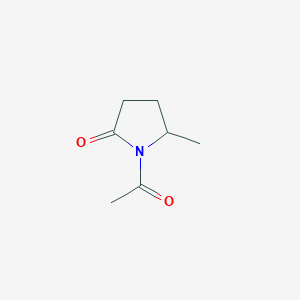
1-Acetyl-5-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetil-5-metilpirrolidin-2-ona es una lactama de cinco miembros, también conocida como un derivado de pirrolidinona. Este compuesto se caracteriza por su estructura única, que incluye un grupo acetilo y un grupo metilo unidos al anillo de pirrolidinona. Los derivados de pirrolidinona son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal y las aplicaciones industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-Acetil-5-metilpirrolidin-2-ona se puede sintetizar mediante diversos métodos. Un enfoque común implica la ciclación de precursores acíclicos. Por ejemplo, la reacción del éster tert-butílico del ácido 2-oxopirrolidin-1-carboxílico con 6-metilnicotinato puede producir el compuesto deseado . Otro método implica la oxidación de derivados de pirrolidina .
Métodos de producción industrial: La producción industrial de 1-Acetil-5-metilpirrolidin-2-ona generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción específicas, como la temperatura y la presión, son cruciales para lograr una producción eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Acetil-5-metilpirrolidin-2-ona experimenta diversas reacciones químicas, que incluyen:
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Varios nucleófilos dependiendo del producto deseado.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1-Acetil-5-metilpirrolidin-2-ona tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-Acetil-5-metilpirrolidin-2-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando diversos procesos bioquímicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos . Las dianas moleculares y las vías exactas dependen del contexto biológico específico y la estructura del compuesto .
Comparación Con Compuestos Similares
1-Acetil-5-metilpirrolidin-2-ona se puede comparar con otros derivados de pirrolidinona, tales como:
Pirrolidin-2-ona: Un derivado más simple sin los grupos acetilo y metilo.
Pirrolidin-2,5-diona: Un derivado con un grupo carbonilo adicional en la posición 5.
Prolinol: Un derivado con un grupo hidroxilo en lugar del grupo acetilo.
Singularidad: 1-Acetil-5-metilpirrolidin-2-ona es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de los grupos acetilo y metilo puede influir en su reactividad e interacción con las dianas biológicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
148776-21-0 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-acetyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5-3-4-7(10)8(5)6(2)9/h5H,3-4H2,1-2H3 |
Clave InChI |
NLHQKPYNKQFYOA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)N1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
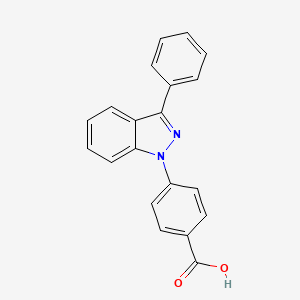
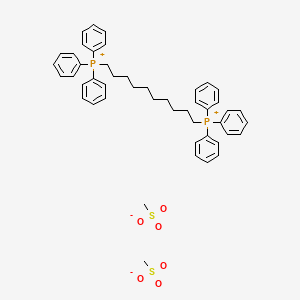
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)


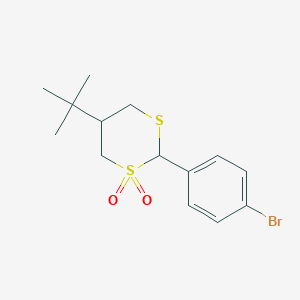
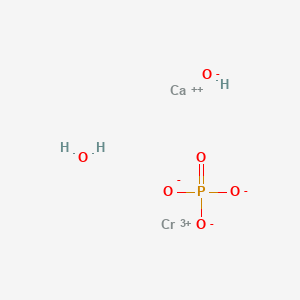
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
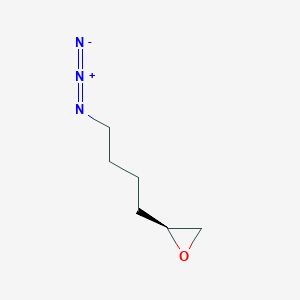
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
